molecular formula C7H15NO3 B13623897 (R)-2-Amino-6-methoxyhexanoic acid

(R)-2-Amino-6-methoxyhexanoic acid

Cat. No.: B13623897
M. Wt: 161.20 g/mol
InChI Key: IWFJEBFFMZRRQR-ZCFIWIBFSA-N
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Description

(R)-2-Amino-6-methoxyhexanoic acid is a non-proteinogenic amino acid characterized by a hexanoic acid backbone with an amino group (-NH₂) at the second carbon and a methoxy (-OCH₃) group at the sixth carbon, both in the (R)-stereochemical configuration. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2R)-2-amino-6-methoxyhexanoic acid

InChI

InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

IWFJEBFFMZRRQR-ZCFIWIBFSA-N

Isomeric SMILES

COCCCC[C@H](C(=O)O)N

Canonical SMILES

COCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-methoxyhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.

    Amino Group Introduction: The amino group is introduced through a series of reactions, including protection and deprotection steps to ensure the correct placement of the amino group.

    Final Deprotection: The final step involves the removal of any protecting groups to yield the desired ®-2-Amino-6-methoxyhexanoic acid.

Industrial Production Methods

Industrial production methods for ®-2-Amino-6-methoxyhexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-2-Amino-6-methoxyhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors and modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-2-Amino-6-methoxyhexanoic acid with four structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications References
This compound (Target) C₇H₁₅NO₃ 161.20 Amino, methoxy, carboxylic acid Potential enzyme inhibition, antimicrobial
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 Methoxy, phenyl, carboxylic acid Chiral resolving agent, synthetic intermediate
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid C₁₃H₂₆BNO₄ 283.17 Borono, piperidinyl, amino, carboxylic acid Enzyme inhibition (e.g., proteases)
(R)-2-Amino-2-methyl-hept-6-enoic acid C₈H₁₅NO₂ 157.21 Amino, methyl, alkene, carboxylic acid Biochemical research, stereochemical studies
Key Observations:

Functional Group Impact: The methoxy group in the target compound and (R)-(-)-2-Methoxy-2-phenylacetic acid increases hydrophobicity, which may enhance bioavailability compared to polar hydroxyl analogs . The borono group in the hexanoic acid derivative () confers unique reactivity, enabling covalent interactions with enzyme active sites (e.g., serine proteases) .

Stereochemical Significance :

  • The (R)-configuration in all compounds is critical for biological activity. For example, (R)-2-Methoxy-2-phenylacetic acid is used in chiral synthesis due to its enantioselective properties .

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